Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate
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Overview
Description
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target janus kinases (jaks), which play crucial roles in cytokine-mediated signal transduction .
Mode of Action
Similar compounds have been shown to inhibit jaks, leading to a reduction in cytokine-responsive gene expression .
Biochemical Pathways
Inhibition of jaks can affect various cytokine-mediated pathways, impacting immune response and cell proliferation .
Result of Action
Similar compounds have been shown to reduce blood glucose levels, suggesting potential applications in the treatment of hyperglycemia and related conditions .
Biochemical Analysis
Biochemical Properties
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context of the reaction. The nature of these interactions often involves binding to the active site of the enzyme, thereby influencing its activity and the overall biochemical pathway .
Cellular Effects
The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function . The transport and distribution of this compound are essential for its efficacy in biochemical reactions and cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the development of pharmaceutical agents with potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but different substitution pattern.
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethyl ester and chlorine substituents
Uniqueness
Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVIEEJBFFRMMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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